molecular formula C11H8N4O B1491510 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2097969-50-9

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1491510
CAS No.: 2097969-50-9
M. Wt: 212.21 g/mol
InChI Key: WBDJPOJXJGXRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A series of novel furan-2-yl-1H-pyrazoles, which are chemical precursors to the compound , were synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro . The compounds were found to inhibit α-syn aggregation with efficacy comparable to the promising drug candidate anle138b .


Molecular Structure Analysis

The molecular structure of “2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” was thoroughly characterized by NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a series of novel furan-2-yl-1H-pyrazoles and their chemical precursors were synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were thoroughly characterized by NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry .

Properties

IUPAC Name

2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDJPOJXJGXRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 3
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 4
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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